molecular formula C11H15ClN2O B018860 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 63234-80-0

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B018860
CAS RN: 63234-80-0
M. Wt: 226.7 g/mol
InChI Key: CMWCQQUYLPYOMY-UHFFFAOYSA-N
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Description

This compound is a useful organic compound for research related to life sciences . It is also known to be an intermediate in the synthesis of paliperidone .


Synthesis Analysis

A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C11H15ClN2O . The InChI code is 1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h4,13H,2-3,5-7H2,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of antibacterial agents . Compounds with substituted heterocyclic piperazine moiety showed good activity .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 226.71 .

Scientific Research Applications

Application 1: Antibacterial Agents

  • Summary of the Application : This compound has been synthesized as a potential antibacterial agent. It’s particularly effective against certain strains of Gram-Positive and Gram-negative bacteria .
  • Methods of Application or Experimental Procedures : The compound was synthesized in good yield and characterized by 1H-NMR, FTIR, and elemental analysis . The antibacterial activity was screened using the agar well diffusion and micro dilution method .
  • Results or Outcomes : The compounds with substituted heterocyclic piperazine moiety showed good activity. In particular, compound 6i showed two-fold better activity compared to the standard drug Strepyomycin sulphate .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Muta. 2 - Skin Sens. 1B . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCQQUYLPYOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212626
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

CAS RN

63234-80-0
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4HPYRIDO(1,2-A)PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2089CR1AQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one obtained in step A) was dissolved in 90 ml of 6N hydrochloric acid, 2.8 g of 10%-palladium was added thereto, and then the mixture was hydrogenated under a hydrogen pressure of 35 psi at room temperature for 8 hours. The reaction mixture was filtered through Cellite and the filtrate was concentrated under a reduced pressure, 200 ml of isopropanol was added to the residue, and then the mixture was stirred. The solid was filtered and dried to obtain 25.1 g of the title compound as a white crystal (yield: 90%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

Citations

For This Compound
23
Citations
B Krishnamurthy, K Vinaya, D Rakshith… - Medicinal …, 2013 - ingentaconnect.com
A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/ aromatic/ heterocyclic amine derivatives were synthesized in good yield. The …
Number of citations: 2 www.ingentaconnect.com
H Xiamuxi, Z Wang, J Li, Y Wang, C Wu, F Yang… - Bioorganic & Medicinal …, 2017 - Elsevier
In the present study, a series of tetrahydropyridopyrimidinone derivatives, possessing potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties, was synthesized and …
Number of citations: 14 www.sciencedirect.com
B Krishnamurthy, K Vinaya… - Letters in Drug …, 2011 - ingentaconnect.com
A series of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives were synthesized in good yield. The …
Number of citations: 4 www.ingentaconnect.com
G Meti, P Kattimani, R Kamble… - World Journal of …, 2015 - wjpsonline.com
We have developed 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives appended to various nitrogen containing heterocycles (3a-f). The structures of newly synthesized compounds were …
Number of citations: 2 www.wjpsonline.com
P Gupta - 2021 - thepharmajournal.com
Risperidone is a typical orally active antipsychotic agent for bipolar disorders. It belongs to the chemical class of benzisoxazole derivatives and chemically, it is 4-[2-[4-(6-fluorobenzo [d] …
Number of citations: 0 www.thepharmajournal.com
D Germann, N Kurylo, F Han - Profiles of Drug Substances, Excipients and …, 2012 - Elsevier
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), a potent inhibitor of the serotonin 5-HT 2 and …
Number of citations: 34 www.sciencedirect.com
G Metia, P Kattimania, R Kamble, HC Devarajegowdab… - academia.edu
We have developed 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives appended to various nitrogen containing heterocycles (3a-f). The structures of newly synthesized compounds were …
Number of citations: 0 www.academia.edu
LP Magar, BH Zaware, CJ Laheru… - Rasayan Journal of …, 2020 - rasayanjournal.co.in
Modern research and development on medicine for various brain diseases, out of these diseases psychotic is the major problem, to overcome this problem scientist evolved medicine …
Number of citations: 3 rasayanjournal.co.in
UH Shah, SA Gaitonde, JL Moreno… - ACS Chemical …, 2019 - ACS Publications
Pharmacophore models for 5-HT 2A receptor antagonists consist of two aromatic/hydrophobic regions at a given distance from a basic amine. We have previously shown that both …
Number of citations: 13 pubs.acs.org
TC Chopko, CW Lindsley - ACS chemical neuroscience, 2018 - ACS Publications
After the identification of the influence of serotonergic receptors in ameliorating the negative symptoms associated with schizophrenia, atypical antipsychotics were developed by …
Number of citations: 71 pubs.acs.org

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